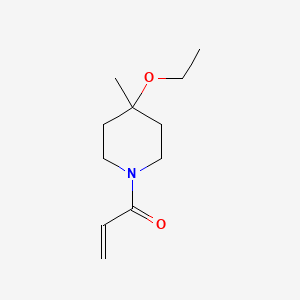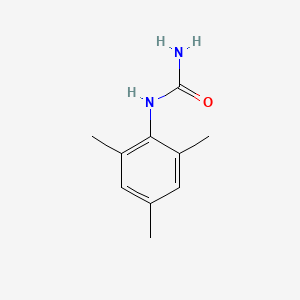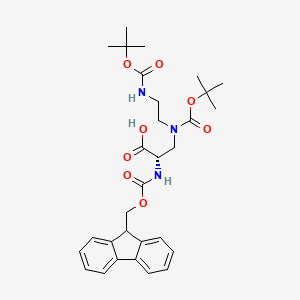![molecular formula C14H9ClFN3O2S B2859469 2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954672-98-1](/img/structure/B2859469.png)
2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzamide core structure . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 2-Chloro-6-fluorobenzaldehyde are prepared by the oxidation of 2-chloro-6-fluorotoluene by chromyl chloride .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is structurally related to thiazolopyrimidine derivatives, which have been the focus of various synthesis and biological evaluation studies. These derivatives are known for their significant biological activities, which include anti-inflammatory, antinociceptive, and antimicrobial effects.
One study focused on the design, synthesis, and pharmacological screening of thiazolopyrimidine derivatives, revealing their notable antinociceptive and anti-inflammatory activities. The study involved the synthesis of these compounds by reacting specific precursors with appropriately substituted aldehydes, followed by evaluation using tail-flick techniques and carrageenan-induced paw edema tests. The synthesized compounds demonstrated significant activities, suggesting their potential therapeutic applications in pain and inflammation management (Selvam et al., 2012).
Another research effort explored the synthesis of novel benzodifuranyl derivatives, including thiazolopyrimidines, as anti-inflammatory and analgesic agents. This study highlighted the utility of these compounds as cyclooxygenase inhibitors, with some derivatives showing high inhibitory activity and selectivity for COX-2, along with notable analgesic and anti-inflammatory properties. These findings underscore the potential of thiazolopyrimidine derivatives in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
Thiazolopyrimidine derivatives have also been investigated for their antimicrobial activities. A study on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine moieties revealed promising antimicrobial analogs. These derivatives were tested against various bacterial and fungal strains, with some showing significant antimicrobial activity. The presence of a fluorine atom in these compounds was found to enhance their antimicrobial efficacy, highlighting the role of halogenation in the biological activity of thiazolopyrimidine derivatives (Desai et al., 2013).
In addition to antimicrobial properties, some thiazolopyrimidine derivatives have demonstrated antitumor activities. The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidines, revealed compounds with remarkable antiavian influenza virus activity. These compounds were evaluated in vitro for their antiviral activities against the H5N1 subtype, with several derivatives showing significant efficacy. This suggests the potential of thiazolopyrimidine derivatives in antiviral and antitumor therapeutic development (Hebishy et al., 2020).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c1-7-11(13(21)19-5-6-22-14(19)17-7)18-12(20)10-8(15)3-2-4-9(10)16/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLOGDMHKGOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)


![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)



![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

